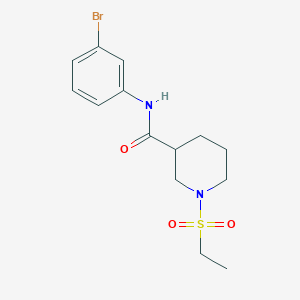![molecular formula C18H20N2O3S B4441250 N-cyclopropyl-2-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4441250.png)
N-cyclopropyl-2-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide
Übersicht
Beschreibung
N-cyclopropyl-2-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide is a synthetic compound that belongs to the class of sulfonylurea derivatives. It is commonly known as NNC 55-0396 and has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
NNC 55-0396 exerts its pharmacological effects by binding to the SUR1 subunit of the ATP-sensitive potassium channel. This binding inhibits the channel activity, leading to depolarization of the cell membrane and subsequent insulin secretion in pancreatic beta cells. In obesity, NNC 55-0396 reduces food intake by activating the melanocortin-4 receptor in the hypothalamus, which regulates appetite and energy balance. In cancer, NNC 55-0396 inhibits the growth and survival of cancer cells by inducing apoptosis and inhibiting cell cycle progression.
Biochemical and Physiological Effects
NNC 55-0396 has been shown to have several biochemical and physiological effects, including increased insulin secretion, reduced food intake, and inhibition of cancer cell growth. In diabetes, NNC 55-0396 improves glucose homeostasis by increasing insulin secretion in response to glucose. In obesity, NNC 55-0396 reduces food intake and body weight by activating the melanocortin-4 receptor in the hypothalamus. In cancer, NNC 55-0396 inhibits the growth and survival of cancer cells by inducing apoptosis and inhibiting cell cycle progression.
Vorteile Und Einschränkungen Für Laborexperimente
NNC 55-0396 has several advantages for lab experiments, including its high potency and selectivity for the SUR1 subunit of the ATP-sensitive potassium channel. However, NNC 55-0396 also has some limitations, including its low solubility in aqueous solutions and potential off-target effects at high concentrations.
Zukünftige Richtungen
NNC 55-0396 has several potential future directions for research, including its use as a therapeutic agent in diabetes, obesity, and cancer. In diabetes, NNC 55-0396 could be further optimized to improve its pharmacokinetic properties and reduce potential off-target effects. In obesity, NNC 55-0396 could be studied in combination with other anti-obesity drugs to enhance its efficacy. In cancer, NNC 55-0396 could be further studied for its potential as a novel anti-cancer agent, including its use in combination with other chemotherapeutic agents. Additionally, the mechanism of action of NNC 55-0396 could be further elucidated to better understand its pharmacological effects.
Wissenschaftliche Forschungsanwendungen
NNC 55-0396 has been studied extensively for its potential therapeutic applications in various diseases, including diabetes, obesity, and cancer. In diabetes, NNC 55-0396 acts as a potent and selective inhibitor of the SUR1 subunit of the ATP-sensitive potassium channel, which regulates insulin secretion in pancreatic beta cells. In obesity, NNC 55-0396 has been shown to reduce food intake and body weight in animal models. In cancer, NNC 55-0396 has been studied for its potential as a novel anti-cancer agent, as it inhibits the growth and survival of cancer cells.
Eigenschaften
IUPAC Name |
N-cyclopropyl-2-methyl-3-[(4-methylphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-12-6-10-15(11-7-12)24(22,23)20-17-5-3-4-16(13(17)2)18(21)19-14-8-9-14/h3-7,10-11,14,20H,8-9H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NORKWXBMVMUOFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2C)C(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(3,5-dimethyl-1-piperidinyl)-3-oxopropyl]-3,5-dimethoxybenzamide](/img/structure/B4441175.png)
![1-benzyl-4-oxo-N-(tetrahydro-2-furanylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4441183.png)
![[4-(2,3-dimethylphenoxy)but-2-en-1-yl]ethylamine hydrochloride](/img/structure/B4441186.png)
![N,N-diethyl-7-methyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B4441201.png)

![4-[4-(3-ethoxyphenoxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B4441228.png)
![1-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B4441235.png)

![3-amino-N-(4-bromo-2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4441241.png)
![1-(4-chlorophenyl)-5-[(1-naphthyloxy)methyl]-1H-tetrazole](/img/structure/B4441243.png)
![N-[2-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]acetamide](/img/structure/B4441251.png)
![2-{[3-(4-ethylphenyl)propanoyl]amino}benzamide](/img/structure/B4441256.png)
![1-[(dimethylamino)sulfonyl]-N-(2-isopropylphenyl)-4-piperidinecarboxamide](/img/structure/B4441260.png)
![N-(2-chlorophenyl)-2-(8-methyl-9-oxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)-2-oxoacetamide](/img/structure/B4441271.png)